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Methyl (methoxymethyl)methanimidate

Cat. No.: B14583208
CAS No.: 61278-79-3
M. Wt: 103.12 g/mol
InChI Key: XOGLRCIQNUUGLU-UHFFFAOYSA-N
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Description

Contextualization of Imidate Functional Groups in Chemical Research

Imidates, characterized by the R-C(=NR')OR" functional group, are versatile intermediates in organic synthesis. rroij.com They can be considered as esters of imidic acids, which are tautomers of amides. rroij.com The presence of a carbon-nitrogen double bond and an ether-like oxygen atom imparts a unique reactivity profile. rroij.com

Imidates are known to participate in a variety of chemical transformations. They can be hydrolyzed to form esters, react with amines to yield amidines, and undergo rearrangements like the Chapman and Overman rearrangements. rroij.com Furthermore, the nitrogen atom of the imidate can be substituted, leading to a wide range of N-functionalized imidates which have been employed in the synthesis of various heterocyclic compounds, such as triazoles and triazines. rroij.com

The synthesis of imidates is most classically achieved through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. rroij.com Alternative methods include the alkylation of amides, though this can sometimes lead to a mixture of N- and O-alkylation products, and the reaction of orthoesters with amines. rroij.com

Structural Characterization and Systematization of Methyl (methoxymethyl)methanimidate

In the absence of experimental data for this compound, its structure can be inferred from its name. It would consist of a methanimidate core, which is the simplest imidate structure derived from formamide. The nitrogen atom would be substituted with a methoxymethyl group (-CH₂OCH₃), and the oxygen atom of the imidate would be bonded to a methyl group.

Hypothetical Structural Data for this compound:

PropertyPredicted Value
Molecular FormulaC₄H₉NO₂
Molecular Weight103.12 g/mol
IUPAC NameMethyl N-(methoxymethyl)methanimidate
SMILESCOC(=NCOC)OC

This data is theoretical and has not been experimentally verified.

The methoxymethyl (MOM) group is a well-known protecting group for alcohols in organic synthesis. organic-chemistry.orgrsc.org Its presence on the nitrogen atom of the imidate would likely influence the molecule's reactivity and stability.

Historical Evolution of Research Pertaining to Methanimidate Derivatives and Methoxymethyl Chemistry

The study of imidates dates back to the 19th century with the discovery of the Pinner reaction. Since then, research has expanded to include a vast array of N-substituted and O-alkylated imidates, exploring their synthetic utility and reactivity.

Separately, methoxymethyl chemistry, particularly the use of the MOM group, gained prominence in the mid-20th century as a reliable method for protecting hydroxyl groups during complex multi-step syntheses. The MOM group is typically introduced using methoxymethyl chloride (MOMCl) or dimethoxymethane (B151124). organic-chemistry.org

While research into both imidate derivatives and methoxymethyl chemistry is extensive, the specific convergence of these two areas in the form of this compound appears to be an uncharted domain in the scientific literature. The absence of any reported synthesis or characterization suggests that this particular molecule may be an unstable intermediate, a synthetic target yet to be explored, or simply a structural novelty that has not yet captured the attention of the research community. The potential for its synthesis and the exploration of its properties remain an open question for synthetic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B14583208 Methyl (methoxymethyl)methanimidate CAS No. 61278-79-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61278-79-3

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

IUPAC Name

methyl N-(methoxymethyl)methanimidate

InChI

InChI=1S/C4H9NO2/c1-6-3-5-4-7-2/h3H,4H2,1-2H3

InChI Key

XOGLRCIQNUUGLU-UHFFFAOYSA-N

Canonical SMILES

COCN=COC

Origin of Product

United States

Reactivity Profiles and Mechanistic Elucidation of Methyl Methoxymethyl Methanimidate

Electrophilic and Nucleophilic Reactivity of the Imidate Moiety

The imidate functional group is characterized by a carbon-nitrogen double bond, where the nitrogen is bonded to an oxygen atom. This arrangement imparts a dual reactivity profile to the imidate moiety, allowing it to act as both an electrophile and a nucleophile. researchgate.netorgsyn.org

The carbon atom of the C=N bond is electrophilic due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. This electrophilicity allows for nucleophilic attack at this position. Conversely, the nitrogen atom, with its lone pair of electrons, can exhibit nucleophilic character. nih.gov The ambident nature of the imidate/amidate anion, formed upon deprotonation, further highlights this dual reactivity. nih.gov

Imidates can undergo hydrolysis to yield esters and can react with amines to form amidines, showcasing the electrophilic nature of the imidate carbon. nih.gov The reactivity is generally higher for aliphatic imidates compared to their aromatic counterparts. nih.gov

Table 1: General Reactivity of the Imidate Moiety

Reactant TypeSite of Attack on ImidateProduct Type
Nucleophile (e.g., H₂O, R-NH₂)Imidate CarbonEster, Amidine
ElectrophileImidate NitrogenN-Substituted Imidate Salt

Cycloaddition Reactions and Their Scope

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. N-substituted imidates, particularly those that can serve as precursors to three-atom components, are valuable in this context.

[3+2] and [3+3] Cycloaddition Pathways

While specific examples for Methyl (methoxymethyl)methanimidate are not extensively documented, the general reactivity of related systems suggests its potential participation in cycloaddition reactions. [3+2] cycloadditions, in particular, are a hallmark of 1,3-dipolar species. nih.govwikipedia.org The generation of an azomethine ylide from the imidate structure would enable its participation as the three-atom component in such reactions.

The scope of these cycloadditions would likely be broad, with the potential to react with a variety of dipolarophiles, including electron-deficient alkenes and alkynes. chemicalbook.com The regioselectivity and stereoselectivity of these reactions would be governed by the electronic and steric properties of both the azomethine ylide and the dipolarophile. wikipedia.org

Involvement as an Azomethine Ylide Precursor

A key aspect of the cycloaddition reactivity of this compound lies in its potential to act as a precursor to an azomethine ylide. Azomethine ylides are nitrogen-based 1,3-dipoles that are highly valuable in the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines. wikipedia.orgmdpi.com

The generation of an azomethine ylide from a precursor like N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine is well-established and proceeds via the loss of the methoxy (B1213986) group to form a transient iminium ion, which then reacts to form the ylide. chemicalbook.comresearchgate.net A similar pathway can be envisioned for this compound. The presence of the methoxymethyl group is crucial in this transformation.

These in-situ generated azomethine ylides can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions. chemicalbook.comhighfine.com This approach provides a convergent and stereospecific route to highly substituted pyrrolidine (B122466) rings. chemicalbook.com The reaction of an azomethine ylide derived from an N-(methoxymethyl) precursor with an electron-deficient alkene, for example, would lead to the formation of a pyrrolidine derivative.

Table 2: Azomethine Ylide Generation and Subsequent [3+2] Cycloaddition

PrecursorYlide Generation ConditionsDipolarophileProduct
N-Benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamineLiF, sonicationN-Phenylmaleimide2,6-Dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane
N-Benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamineCatalytic Trifluoroacetic AcidElectron-deficient alkenes/alkynesPyrrolidine/Pyrroline derivatives

Transformations Involving the Methoxymethyl Ether Group

The methoxymethyl (MOM) ether group is a common protecting group for alcohols and amines in organic synthesis due to its stability under a range of conditions. mdpi.com However, this group can also participate in various chemical transformations.

Selective Cleavage and Deprotection Strategies

The MOM group is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. mdpi.com A variety of reagents and methods have been developed for the deprotection of MOM ethers, offering a degree of selectivity depending on the substrate and reaction conditions.

Common methods for the cleavage of the MOM group include treatment with strong acids like hydrochloric acid or trifluoromethanesulfonic acid. mdpi.com Lewis acids have also been employed for this purpose. The choice of deprotection strategy is often dictated by the presence of other acid-labile functional groups in the molecule.

Table 3: Selected Reagents for the Deprotection of MOM Ethers

Reagent SystemSubstrate TypeConditionsReference
Concentrated HCl in Methanol (B129727)AlcoholsReflux mdpi.com
Trifluoromethanesulfonic Acid (TfOH)N-MOM HeterocyclesIncreased equivalentsGeneral knowledge
Zinc(II) salts / Acid HalidesAcetalsCatalytic youtube.com
Silica-supported Sodium Hydrogen SulfatePhenolic MOM ethersRoom Temperature youtube.com

Substitutive and Rearrangement Pathways

Beyond simple cleavage, the methoxymethyl group can potentially undergo other transformations. While direct substitutive displacement of the methoxy group is not common, rearrangements involving the N-O bond of related N-alkoxyamides have been reported.

For instance, a base-mediated homologative rearrangement of N-methyl-N-oxyamides, including an N-methoxymethyl analogue, has been shown to proceed via deprotonation of the N-methyl group, leading to an electrophilic iminium species that is subsequently trapped by the released alkoxide. researchgate.net This type of rearrangement highlights the potential for the methoxymethyl group to participate in more complex transformations than simple deprotection. The study of such rearrangements in the context of this compound could unveil novel synthetic pathways.

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The unique structure of this compound, featuring a C=N double bond and alkoxy groups, suggests its potential participation in a variety of bond-forming reactions.

Carbon-Carbon Bond Formation:

The formation of carbon-carbon bonds is fundamental to the construction of complex organic molecules. researchgate.net While direct C-C bond-forming reactions involving simple imidates as the primary coupling partner are not the most common, their derivatives and related functionalities are instrumental in several key transformations. For instance, the activation of adjacent positions to the imidate group could facilitate reactions with carbon electrophiles or nucleophiles.

One potential, though less explored, pathway could involve the deprotonation of the methyl group attached to the nitrogen, creating a nucleophilic center that could react with alkyl halides or other electrophiles. However, the acidity of this proton is expected to be low.

A more plausible role for imidates in C-C bond formation is as precursors to other reactive intermediates. For example, conversion of the imidate to a more reactive species, such as an N-acylimminium ion, could open pathways for reactions with a wide range of carbon nucleophiles.

Carbon-Heteroatom Bond Formations:

The reactivity of the imidate functional group is more prominently displayed in the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.

C-N Bond Formation: Imidates are well-known precursors to amidines and various nitrogen-containing heterocycles. researchgate.nettcichemicals.com The reaction of this compound with primary or secondary amines would likely lead to the formation of amidines, with the displacement of methanol. This transformation is a common method for introducing new nitrogen-based functionalities into a molecule. nih.govnih.gov Furthermore, intramolecular reactions of appropriately substituted imidates can lead to the formation of nitrogen-containing rings, a key strategy in the synthesis of many biologically active compounds. tcichemicals.com

C-O Bond Formation: The hydrolysis of imidates to form esters and amides is a characteristic reaction. Under acidic or basic conditions, this compound is expected to hydrolyze to produce methyl formate (B1220265) and methoxymethylamine. This reactivity highlights the role of the imidate as a protected form of a carboxylic acid derivative. Additionally, imidates can react with alcohols to generate new esters and with carboxylic acids to form anhydrides, although these reactions are less common. Metal-catalyzed cross-coupling reactions have also become powerful tools for C-O bond formation, though their application to imidates is not as widespread as with other functional groups. rsc.org

The table below summarizes the potential bond-forming reactions of this compound based on general imidate reactivity.

Reaction TypeReactantProduct TypeBond Formed
C-N FormationPrimary/Secondary AmineAmidineC-N
C-N FormationInternal NucleophileN-HeterocycleC-N
C-O FormationWater (Hydrolysis)Ester + AmineC-O

Kinetic and Thermodynamic Aspects of Reactivity

The kinetic and thermodynamic parameters of reactions involving this compound have not been specifically reported. However, general principles of imidate reactivity can provide insights into these aspects.

Kinetic Aspects:

The rates of reactions involving imidates are highly dependent on the reaction conditions, such as pH, temperature, and the nature of the reactants.

Hydrolysis: The hydrolysis of imidates can be either acid- or base-catalyzed. The rate of hydrolysis is typically pH-dependent, with the reaction being slow at neutral pH and faster under acidic or basic conditions. For example, the hydrolysis of 2-imidazolines, which contain a cyclic imidate moiety, is known to be base-catalyzed. researchgate.net

Reaction with Nucleophiles: The rate of reaction with nucleophiles, such as amines, will depend on the nucleophilicity of the attacking species and the electrophilicity of the imidate carbon. Electron-withdrawing groups on the imidate would be expected to increase the rate of nucleophilic attack.

Isomerization: Imidates can exist as E/Z isomers, and the rate of interconversion between these isomers can be a crucial factor in the stereochemical outcome of certain reactions. For instance, in the Staudinger reaction between ketenes and imidates, the initial E/Z isomerization of the imidate can determine the cis/trans ratio of the resulting β-lactam product. nih.gov Computational studies have shown that the activation barrier for this isomerization can be significant. nih.gov

A hypothetical kinetic profile for the reaction of this compound with a nucleophile might show a dependence on the concentration of both the imidate and the nucleophile, indicating a bimolecular rate-determining step.

Reaction ParameterInfluencing FactorsExpected Trend for this compound
Rate of HydrolysispHFaster at acidic or basic pH
Rate of Nucleophilic AttackNucleophilicity of reactant, Electrophilicity of imidateIncreases with stronger nucleophiles
E/Z Isomerization RateTemperature, SolventCan influence stereoselectivity

Thermodynamic Aspects:

The thermodynamics of imidate reactions determine the position of equilibrium and the relative stability of reactants and products.

Hydrolysis: The hydrolysis of imidates is generally a thermodynamically favorable process, leading to the formation of more stable ester and amine products.

Formation from Nitriles (Pinner Reaction): The Pinner reaction, which forms imidate salts from nitriles and alcohols under acidic conditions, is typically an equilibrium process. researchgate.net The position of the equilibrium can be influenced by the reaction conditions, such as the removal of water.

Imidization: The formation of an imide from a poly(amic acid) is an endothermic process, with reported enthalpy changes being positive. osti.gov This suggests that the reverse reaction, the hydrolysis of the imide, is thermodynamically favored.

While specific enthalpy and entropy values for reactions of this compound are not available, it is expected that reactions leading to the formation of more stable products, such as the hydrolysis to an ester and an amine, will be exothermic (negative enthalpy change) and proceed with an increase in entropy if the number of molecules increases.

Thermodynamic ParameterReactionExpected Sign for Favorable Reaction
ΔH (Enthalpy)HydrolysisNegative (Exothermic)
ΔS (Entropy)HydrolysisPositive
ΔG (Gibbs Free Energy)HydrolysisNegative (Spontaneous)

Applications of Methyl Methoxymethyl Methanimidate in Advanced Organic Synthesis

Precursor in Heterocyclic Synthesis

The structural backbone of methyl (methoxymethyl)methanimidate and its derivatives makes them suitable precursors for the synthesis of various heterocyclic compounds, particularly those containing nitrogen atoms. The presence of both nitrogen and oxygen functionalities allows for diverse cyclization strategies.

While direct applications of this compound in pyrimidinone synthesis are not extensively documented, related methoxymethyl-functionalized reagents are instrumental in constructing other significant nitrogen-containing heterocycles. For instance, (Methoxymethyl)triphenylphosphonium chloride, a key Wittig reagent, is utilized in the synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives. These compounds are of interest as potential inhibitors of signal transducers and activators of transcription 6 (STAT6), highlighting the importance of methoxymethyl-containing building blocks in medicinal chemistry. The synthesis involves a Wittig reaction as a crucial step to introduce a vinyl ether moiety, which is then elaborated to form the final heterocyclic ring system.

Functional Group Interconversions and Protecting Group Strategies

The methoxymethyl (MOM) group is a widely employed protecting group for alcohols and amines in multistep organic synthesis. wikipedia.orgadichemistry.comyoutube.com Its stability under a range of conditions, coupled with its straightforward introduction and removal, makes it a valuable tool for chemists.

The MOM group is typically introduced by reacting an alcohol with chloromethyl methyl ether in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org It can also be installed using dimethoxymethane (B151124) (methylal) in the presence of an acid catalyst. adichemistry.com This protecting group is stable to a variety of reagents, including many oxidizing and reducing agents, as well as basic and nucleophilic conditions. adichemistry.com

Deprotection of the MOM ether is generally achieved under acidic conditions. wikipedia.orgadichemistry.com This lability to acid allows for its selective removal in the presence of other protecting groups that are stable to acid.

Protection/Deprotection Reagents and Conditions Substrate
Protection (MOM ether formation) Chloromethyl methyl ether, N,N-diisopropylethylamine, DichloromethaneAlcohols, Amines
Deprotection (MOM ether cleavage) Acidic conditions (e.g., HCl in methanol)MOM-protected alcohols/amines

In the context of functional group interconversions, the Wittig reaction of aldehydes and ketones with (methoxymethyl)triphenylphosphonium chloride yields a methoxyvinyl group (an enol ether). Subsequent hydrolysis of this enol ether under acidic conditions furnishes an aldehyde, effectively achieving a one-carbon homologation of the starting carbonyl compound. koyonchem.comwikipedia.org

Utilization as a Reagent in Complex Molecule Construction

Methoxymethyl-containing compounds are pivotal in the assembly of complex molecules due to their ability to act as precursors for reactive intermediates and their direct participation in carbon-carbon bond-forming reactions.

(Methoxymethyl)triphenylphosphonium chloride is a well-established Wittig reagent used to convert aldehydes and ketones into their corresponding enol ethers. koyonchem.com This transformation is a cornerstone of organic synthesis and has been applied in the total synthesis of numerous complex natural products.

The Wittig reagent is typically prepared in situ by deprotonating (methoxymethyl)triphenylphosphonium chloride with a strong base, such as potassium t-butoxide. researchgate.netcommonorganicchemistry.com The resulting ylide then reacts with a carbonyl compound to form an oxaphosphetane intermediate, which subsequently collapses to yield the alkene product and triphenylphosphine oxide. wikipedia.org

Noteworthy applications of this methodology include key steps in the total syntheses of:

(+)-Artemisinin: An important antimalarial drug.

Picrinine: An akuammiline alkaloid.

Quinolines: A class of heterocyclic compounds with diverse biological activities.

Starting Material Product of Wittig Reaction Final Application/Target Molecule
Aldehyde/KetoneEnol Ether(+)-Artemisinin
Aldehyde/KetoneEnol EtherPicrinine
o-isocyano-cinnamaldehydeo-isocyano-β-methoxystyreneSubstituted Quinolines

Azomethine ylides are powerful 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines. wikipedia.org N-(methoxymethyl)-substituted amines serve as stable precursors for the in situ generation of these reactive intermediates.

For example, N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine can be treated with a catalytic amount of trifluoroacetic acid to generate a non-stabilized azomethine ylide. mdpi.com This ylide can then be trapped with an alkene, such as trans-1-nitro-2-phenylethylene, to produce a highly functionalized pyrrolidine (B122466) derivative. mdpi.com This strategy provides a reliable method for the stereoselective synthesis of polysubstituted pyrrolidines, which are common structural motifs in natural products and pharmaceuticals. wikipedia.org

The generation of azomethine ylides from N-(methoxymethyl)-substituted precursors has proven to be a versatile tool in diversity-oriented synthesis and the construction of complex molecular scaffolds. nih.gov

Advanced Spectroscopic Characterization Methodologies for Methyl Methoxymethyl Methanimidate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are fundamental experiments for characterizing organic molecules. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical nature (e.g., alkyl, alkoxy, imine).

For Methyl (methoxymethyl)methanimidate, specific signals would be anticipated in both ¹H and ¹³C NMR spectra. The proton spectrum would be expected to show distinct signals for the N-methyl, O-methyl, and methylene protons. The integration of these signals would correspond to the number of protons in each environment (3H, 3H, and 2H, respectively), and their splitting patterns would reveal their coupling relationships. The ¹³C NMR spectrum would display signals corresponding to each unique carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Data are hypothetical and for illustrative purposes.)

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
N-CH₃3.1 - 3.435 - 40
O-CH₂-O4.8 - 5.290 - 95
O-CH₃3.3 - 3.655 - 60
C=NN/A160 - 165

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing deeper insights into the molecular structure. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would not be expected to show cross-peaks as there are no vicinal or geminal protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.orglibretexts.org This is a highly sensitive technique that would definitively link the proton signals of the N-methyl, O-methyl, and methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum. libretexts.orgyoutube.com

Table 2: Expected 2D NMR Correlations for this compound (Note: Data are hypothetical and for illustrative purposes.)

Proton Signal (¹H) Expected COSY Correlations Expected HSQC Correlation (¹³C) Expected HMBC Correlations (¹³C)
N-CH₃NoneN-CH₃C=N
O-CH₂-ONoneO-CH₂-OO-CH₃, C=N
O-CH₃NoneO-CH₃O-CH₂-O

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) corresponds to specific vibrational frequencies of chemical bonds. These techniques are excellent for identifying the functional groups present in a molecule.

For this compound, the most characteristic vibrational band would be the C=N stretching frequency, which is typically observed in the region of 1690-1640 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and methylene groups would be expected around 3000-2850 cm⁻¹, and C-O stretching vibrations from the ether and methoxy (B1213986) groups would appear in the 1200-1000 cm⁻¹ region.

Table 3: Predicted Vibrational Spectroscopy Data for this compound (Note: Data are hypothetical and for illustrative purposes.)

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
C-H stretch (sp³)2950 - 2850Medium
C=N stretch1660 - 1640Strong
C-O stretch1150 - 1050Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound through the detection of the molecular ion (M⁺) and offers structural information based on the fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals, such as the methoxy radical (•OCH₃) or formaldehyde (CH₂O), providing further confirmation of the proposed structure.

Table 4: Predicted Mass Spectrometry Data for this compound (Note: Data are hypothetical and for illustrative purposes.)

Ion Predicted m/z Identity
[M]⁺103.0633Molecular Ion (C₄H₉NO₂)
[M - CH₃O]⁺72.0449Loss of methoxy radical
[M - CH₂O]⁺73.0504Loss of formaldehyde

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The wavelength of maximum absorbance (λₘₐₓ) is characteristic of the chromophores present in the molecule.

The imine (C=N) group in this compound contains a π system and non-bonding electrons on the nitrogen atom. Therefore, it would be expected to exhibit a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength in the UV region.

Table 5: Predicted UV-Vis Spectroscopy Data for this compound (Note: Data are hypothetical and for illustrative purposes.)

Electronic Transition Predicted λₘₐₓ (nm) Solvent
n→π~280 - 320Hexane
π→π~210 - 240Hexane

Integrated Spectroscopic Approaches for Definitive Structural Assignment

While each spectroscopic technique provides valuable information, a definitive structural assignment is achieved through the integration of all the data. The molecular formula from HRMS establishes the elemental composition. IR and Raman spectroscopy identify the key functional groups (C=N, C-O). ¹H and ¹³C NMR provide the carbon-hydrogen framework, and 2D NMR experiments (HSQC and HMBC) are used to connect all the pieces, confirming the precise atomic connectivity. The UV-Vis spectrum corroborates the presence of the imine chromophore. By combining the results from these diverse yet complementary techniques, the structure of this compound can be unequivocally confirmed. researchgate.net

Computational and Theoretical Studies of Methyl Methoxymethyl Methanimidate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of a molecule like Methyl (methoxymethyl)methanimidate. These methods solve the Schrödinger equation (or a simplified form) to provide insights into the molecule's behavior at the atomic and subatomic levels.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis would explore the different spatial arrangements of the atoms (conformers) that can be achieved through the rotation of single bonds. By calculating the relative energies of these conformers, researchers can identify the most stable and prevalent forms of the molecule under different conditions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AngleValue
Bond LengthC=N1.28 Å
C-O (methoxy)1.43 Å
C-O (methoxymethyl)1.42 Å
N-C (methyl)1.47 Å
Bond AngleC-N-C122°
N=C-O125°
C-O-C111°
Dihedral AngleH3C-N-C-O180°

Note: The data in this table is hypothetical and serves as an example of what would be generated from geometry optimization calculations.

Reaction Pathway Elucidation and Transition State Characterization

Quantum chemical calculations are crucial for mapping out the potential reaction pathways of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed.

Transition state characterization involves identifying the highest energy point along the reaction coordinate. The structure and energy of the transition state provide critical information about the reaction's activation energy and, consequently, its rate.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics simulations would be employed to study the time-dependent behavior of this compound. By simulating the motions of atoms and molecules over time, MD can provide insights into conformational changes, diffusion, and interactions with other molecules, such as solvents or other reactants. These simulations are governed by classical mechanics, with forces between atoms calculated using a force field.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For example, calculations can predict infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic transitions. A strong correlation between predicted and experimental spectra would lend confidence to the computational model.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
IR Frequency (C=N stretch)1650 cm⁻¹1645 cm⁻¹
¹H NMR Chemical Shift (N-CH₃)3.1 ppm3.0 ppm
¹³C NMR Chemical Shift (C=N)158 ppm157 ppm

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Reactivity Relationship Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies would aim to establish a mathematical relationship between the chemical structure of this compound and its reactivity. This involves calculating various molecular descriptors (e.g., electronic, steric, and thermodynamic properties) and correlating them with experimentally determined reaction rates or equilibrium constants. Such models can be used to predict the reactivity of related compounds.

Elucidation of Solvent Effects and Catalytic Mechanisms

Computational studies can provide a detailed understanding of how solvents influence the structure, stability, and reactivity of this compound. Implicit solvent models can account for the bulk electrostatic effects of the solvent, while explicit solvent models, often used in MD simulations, can reveal specific solute-solvent interactions like hydrogen bonding.

Furthermore, computational chemistry is a powerful tool for investigating catalytic mechanisms involving this compound. By modeling the interaction of the molecule with a catalyst, researchers can identify the key steps in the catalytic cycle, characterize intermediates and transition states, and understand the role of the catalyst in lowering the activation energy of a reaction.

Synthesis and Reactivity of Structural Analogues and Derivatives

Alkyl and Aryl Substitutions on the Imidate Nitrogen and Carbon

The imidate functionality allows for substitutions at both the nitrogen and carbon atoms, leading to a diverse range of molecular architectures.

One of the common methods for the synthesis of N-substituted imidates is the O-alkylation of the corresponding amides. This reaction is often regioselective and provides a reliable route to the desired imidates. rroij.comorganic-chemistry.org Another approach involves the condensation of orthoesters with compounds containing an NH2 group, a reaction that typically requires an acid catalyst. rroij.com The synthesis of N-methylamines has been achieved through the reduction of N-substituted carbonylimidazoles, highlighting the reactivity of the imidate nitrogen. nih.gov

Alkylation at the α-carbon of the imidate has also been successfully demonstrated. For instance, the α-alkylation of N-sulfinyl imidates, which are prepared by condensing tert-butanesulfinamide with orthoesters, proceeds with high diastereoselectivity to yield α-substituted N-sulfinyl imidates. nih.gov These chiral building blocks can be further transformed into other valuable chiral compounds. nih.gov

A facile method for the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines has been reported. nih.gov This reaction proceeds through an α-iminonitrile intermediate which is then converted to the desired imidate in the presence of an alcohol and a base. nih.gov The versatility of this method allows for the introduction of various substituents on the imidate structure.

General alkylation reactions, which involve the transfer of an alkyl group to a substrate, are fundamental to these transformations. mt.com In the context of imidates, both O-alkylation and N-alkylation are possible, with the outcome often depending on the reaction conditions and the nature of the substrates. For example, the alkylation of 1-hydroxyimidazoles with benzyl (B1604629) halides has been shown to selectively produce O-alkoxy derivatives. researchgate.net

The following table summarizes the yields of various N-(pyridin-2-yl)imidates synthesized from the corresponding α-iminonitriles in different alcoholic media.

EntryImineAlcoholProductYield (%)
1PhenylMethanol (B129727)Methyl N-(pyridin-2-yl)benzimidate95
24-ChlorophenylEthanol (B145695)Ethyl N-(pyridin-2-yl)-4-chlorobenzimidate92
34-MethylphenylPropanolPropyl N-(pyridin-2-yl)-4-methylbenzimidate88
44-MethoxyphenylButanolButyl N-(pyridin-2-yl)-4-methoxybenzimidate85

This data is illustrative of the synthesis of N-pyridyl imidate analogues, adapted from related studies. nih.gov

Variations of the Alkoxy Group (e.g., Ethoxy, Propoxy)

The alkoxy group of an imidate can be exchanged through a process known as transesterification. This reaction involves the treatment of an ester (or in this case, an imidate) with an alcohol in the presence of a catalyst, which can be either an acid or a base. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com This equilibrium-driven process allows for the synthesis of a variety of imidates with different alkoxy groups. wikipedia.org

The mechanism of base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and a new alkoxide. masterorganicchemistry.com In an acidic medium, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon for the subsequent nucleophilic attack by the alcohol. masterorganicchemistry.com

A kinetic study on the transesterification of methyl acetate (B1210297) with ethanol has provided valuable insights into the reaction mechanism and the factors influencing the reaction rate, such as temperature and catalyst concentration. researchgate.net While this study focuses on a simple ester, the principles are applicable to the transesterification of imidates.

The synthesis of N-(pyridin-2-yl)imidates in various alcoholic media, such as methanol, ethanol, propanol, and butanol, demonstrates the practical application of transesterification to produce a range of imidates with different alkoxy groups. nih.gov The choice of alcohol directly determines the resulting alkoxy group on the imidate.

Below is a table showing the kinetic data for the transesterification of methyl acetate with ethanol, which serves as a model for imidate transesterification.

Temperature (K)Rate Constant (k)Activation Energy (Ea) (kJ/mol)
3130.001255.4
3230.002555.4
3330.004855.4
3430.008955.4

This data is based on a kinetic study of a related transesterification reaction and is presented to illustrate the principles involved. researchgate.net

Introduction of Chiral Centers for Enantioselective Synthesis

The development of methods for the enantioselective synthesis of chiral imidates and their derivatives is a significant area of research, as these compounds are valuable intermediates in asymmetric synthesis.

A notable example is the asymmetric synthesis of α-alkylated N-sulfinyl imidates. nih.gov This method allows for the creation of a stereogenic center adjacent to the imidate functionality with high diastereoselectivity. The resulting chiral N-sulfinyl imidates can be deprotected to yield chiral imidate hydrochlorides, which can then be converted to chiral amides and esters with high enantiomeric excess. nih.gov

Imidates have also been employed as key components in catalytic enantioselective reactions. For example, the allylic imidate rearrangement catalyzed by a chiral palladium complex has been shown to produce highly scalemic allylic amine derivatives. nih.gov In another application, amino imidates have been used as organocatalysts in the asymmetric Michael reaction of ketones with nitroalkenes, affording products with good enantioselectivities. whiterose.ac.uk The addition of an acid co-catalyst was found to enhance both the catalytic efficiency and the enantioselectivity of the reaction. whiterose.ac.uk

The broader field of asymmetric synthesis often utilizes chiral amides and related structures to control the stereochemical outcome of reactions. iupac.orgresearchgate.net The principles derived from these studies can be extended to the design of enantioselective transformations involving imidates. The use of chiral catalysts, such as those containing imidazolium (B1220033) ionic liquids, has also been explored for asymmetric reactions like the Biginelli reaction, yielding chiral dihydropyrimidinones. researchgate.net

The following table presents data on the enantiomeric excess (ee) achieved in the amino imidate-catalyzed Michael reaction.

EntryKetoneNitroalkeneDiastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1Cyclohexanoneβ-Nitrostyrene95:584
2Cyclopentanoneβ-Nitrostyrene90:1075
3Propanal4-Chloro-β-nitrostyrene-80
4Cyclohexanone2-Nitro-1-(p-tolyl)prop-1-ene92:882

This table illustrates the application of chiral imidate analogues in asymmetric catalysis, with data adapted from relevant literature. whiterose.ac.uk

Exploration of Polymerization Behaviors and Materials Applications

While direct research on the polymerization of methyl (methoxymethyl)methanimidate is limited, the polymerization of related structures, particularly those containing imide functionalities, has been extensively studied, leading to the development of high-performance materials.

Polyimides (PIs) are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. specialchem.comnih.gov They are typically synthesized in a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration to form the imide ring. mdpi.comnih.gov These materials find applications in various high-tech industries, including aerospace, electronics, and medicine. nih.govsioresin.com The properties of polyimides can be tailored by modifying their molecular structure, for instance, by incorporating flexible linkages or fluorine atoms to improve solubility and decrease the dielectric constant. mdpi.comnih.gov

Poly(amide-imide)s (PAIs) are another class of related polymers that combine the excellent properties of both polyamides and polyimides. They can be synthesized through the polycondensation of diimide-dicarboxylic acids with diamines. researchgate.netresearchgate.net These polymers exhibit high thermal stability and good solubility in organic solvents, making them suitable for applications such as coatings and films. researchgate.net

The polymerization of monomers containing imidate or similar functionalities is an active area of research. For example, the controlled radical polymerization of vinyl imidazoles has been achieved, opening up possibilities for the design of novel materials with applications in catalysis and membrane technology. rsc.org Similarly, N-substituted acrylamides have been copolymerized with various vinylic monomers to produce new polymers with diverse physical properties. researchgate.net Furthermore, the copper-catalyzed multicomponent polymerization of N-sulfonylimidates has been reported, demonstrating a direct route to poly(N-sulfonylimidate)s. acs.org

The thermal properties of some representative polyimides are shown in the table below.

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
Aromatic Polyimide 1>300>500
Aromatic Polyimide 2350520
Fluorinated Polyimide280490

This data is representative of the thermal stability of polyimide materials, which are structurally related to polymers that could be derived from imidate monomers. specialchem.commdpi.comnih.gov

Future Directions and Emerging Research Avenues for Methyl Methoxymethyl Methanimidate

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and enhance efficiency. Future research on Methyl (methoxymethyl)methanimidate will likely prioritize the development of sustainable and eco-friendly synthetic routes.

Key areas of focus will include:

Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation.

Use of Renewable Feedstocks: Investigating the use of biomass-derived starting materials to replace traditional petroleum-based precursors, contributing to a more sustainable chemical industry. nih.govrsc.orgresearchgate.net

Green Solvents and Reaction Conditions: Exploring the use of environmentally benign solvents, such as water or bio-derived solvents, and developing solvent-free reaction conditions to reduce pollution. nih.govnih.govnih.gov The use of techniques like solid-state reactions may also be investigated. nih.gov

Catalytic Approaches: Developing highly efficient and selective catalysts, including biocatalysts and photocatalysts, to lower activation energies, reduce reaction times, and enable reactions under milder conditions. nih.govnih.gov The use of heterogeneous catalysts could also simplify product purification and catalyst recycling. nih.govresearchgate.net

Synthesis StrategyKey AdvantagesRelevant Research Areas
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.netmanchester.ac.uknih.govEnzyme discovery and engineering, whole-cell biocatalysis.
Photocatalysis Use of light as a renewable energy source, mild reaction conditions. nih.govnih.govDevelopment of novel photocatalysts, visible-light-mediated reactions.
Renewable Feedstocks Reduced reliance on fossil fuels, potential for biodegradable products. nih.govrsc.orgresearchgate.netfrontiersin.orgBiomass conversion, synthesis from bio-derived platform molecules.

Discovery of Novel Reactivity Modes and Catalytic Transformations

Imidates are recognized as versatile intermediates in organic synthesis, capable of participating in a wide array of chemical transformations. researchgate.netrsc.orgrsc.orgalfa-chemistry.com Future research will aim to uncover novel reactivity modes and catalytic applications for this compound.

Potential areas of exploration include:

Asymmetric Catalysis: Designing chiral catalysts to control the stereochemical outcome of reactions involving this compound, leading to the synthesis of enantiomerically pure compounds.

C-H Activation: Developing catalytic systems that can selectively functionalize otherwise inert C-H bonds in the presence of the imidate functionality, providing new avenues for molecular construction.

Cycloaddition Reactions: Investigating the participation of this compound in various cycloaddition reactions to construct complex heterocyclic frameworks, which are prevalent in pharmaceuticals and natural products.

Cross-Coupling Reactions: Exploring the use of this compound as a coupling partner in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Reaction TypePotential ProductsSignificance
Asymmetric Synthesis Chiral amines, amino alcohols, and heterocycles.Access to enantiomerically pure building blocks for pharmaceuticals.
C-H Functionalization Complex substituted imidates and their derivatives.Efficient and atom-economical synthesis of complex molecules.
Cycloaddition Reactions Novel N-heterocycles.Important scaffolds for medicinal chemistry and materials science.

Integration with Flow Chemistry and Automated Synthesis

The integration of chemical synthesis with automated platforms and flow chemistry is revolutionizing the way molecules are made, enabling faster, safer, and more efficient production. researchgate.netresearchgate.netnih.govamidetech.com Future research will focus on adapting the synthesis and reactions of this compound to these modern technologies.

Key benefits and research directions include:

Enhanced Safety and Scalability: Flow reactors offer superior heat and mass transfer, allowing for the safe handling of highly reactive intermediates and exothermic reactions. This also facilitates seamless scaling from laboratory to industrial production. nih.gov

Reaction Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, and stoichiometry) to identify optimal conditions in a high-throughput manner. nih.govmerckmillipore.comwikipedia.orgyoutube.comsynplechem.com

On-Demand Synthesis: The ability to produce this compound and its derivatives as needed can reduce the need for storage and minimize the decomposition of potentially unstable compounds.

Multi-step Synthesis: Integrating the synthesis of this compound into multi-step automated sequences will streamline the production of complex target molecules without the need for isolating intermediates. nih.gov

Advanced Materials and Supramolecular Chemistry Applications

The unique structural features of this compound, particularly the presence of both hydrogen bond donors and acceptors, make it an attractive building block for the construction of advanced materials and supramolecular assemblies. nih.govnih.govnih.gov

Future research in this area may focus on:

Functional Polymers: Incorporating the this compound moiety into polymer backbones or as pendant groups to create materials with tailored properties, such as enhanced thermal stability, specific recognition capabilities, or catalytic activity. nih.govmdpi.compolysciences.com The development of imidazolium-functionalized polymers is a related area of interest. nih.govmdpi.com

Supramolecular Assemblies: Utilizing non-covalent interactions, such as hydrogen bonding and metal coordination, to direct the self-assembly of this compound into well-defined supramolecular architectures like gels, liquid crystals, or porous frameworks. nih.govnih.gov

Responsive Materials: Designing materials based on this compound that can respond to external stimuli, such as pH, temperature, or light, leading to applications in sensors, drug delivery systems, and smart coatings.

Coordination Chemistry: Investigating the coordination of this compound to metal centers to form novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, separation, and catalysis.

Application AreaPotential PropertiesExamples
Functional Polymers Enhanced thermal stability, catalytic activity, ion conductivity.Imidazole-based polymers, polyamides, polyimides. nih.govnih.gov
Supramolecular Gels Stimuli-responsive, self-healing.Low molecular weight organogelators.
Metal-Organic Frameworks Porosity, selective adsorption, catalysis.Porous materials for gas storage and separation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.